Enpp-1-IN-4 is classified as a small molecule inhibitor derived from structure-aided drug design approaches aimed at enhancing the specificity and potency against ENPP1. It belongs to a broader category of nucleotide-based inhibitors that interact with the enzyme's active site to impede its function. The development of this compound is part of ongoing research efforts to identify effective therapeutic agents that can modulate the activity of ENPP1 in pathological conditions, particularly in cancer.
The synthesis of Enpp-1-IN-4 involves several key steps, typically starting from commercially available precursors. The synthesis pathway often includes:
The synthetic route is optimized based on factors such as reaction conditions, yields, and the stability of intermediates.
Enpp-1-IN-4 exhibits a complex molecular structure characterized by:
The molecular formula and weight can be determined through techniques like mass spectrometry and NMR spectroscopy, confirming its identity and purity.
Enpp-1-IN-4 primarily functions through competitive inhibition of ENPP1 by mimicking natural substrates like ATP or cyclic GMP–AMP. The reactions involved include:
The kinetics of these reactions can be analyzed using various assays that measure enzyme activity in the presence of the inhibitor.
The mechanism by which Enpp-1-IN-4 exerts its inhibitory effects on ENPP1 involves:
Data from kinetic studies indicate that Enpp-1-IN-4 has a low nanomolar inhibition constant (), demonstrating its potency as an inhibitor.
The physical properties of Enpp-1-IN-4 include:
Chemical properties include:
These properties are essential for predicting behavior in biological systems.
Enpp-1-IN-4 has several potential applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1